BenchChemオンラインストアへようこそ!

3a,4,5,6,7,7a-Hexahydro-3H-furo[3,4-c]pyridin-1-one;hydrochloride

Physicochemical Profiling Drug Design Fragment-Based Screening

3a,4,5,6,7,7a-Hexahydro-3H-furo[3,4-c]pyridin-1-one hydrochloride (also designated octahydrofuro[3,4-c]pyridin-1-one hydrochloride) is a fully saturated bicyclic lactam featuring a fused furo[3,4-c]pyridine core. This scaffold is a reduced analog of the aromatic furo[3,4-c]pyridin-1(3H)-one system, a known ligand for the benzodiazepine binding site of the GABA receptor.

Molecular Formula C7H12ClNO2
Molecular Weight 177.63
CAS No. 2416236-34-3
Cat. No. B2501134
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3a,4,5,6,7,7a-Hexahydro-3H-furo[3,4-c]pyridin-1-one;hydrochloride
CAS2416236-34-3
Molecular FormulaC7H12ClNO2
Molecular Weight177.63
Structural Identifiers
SMILESC1CNCC2C1C(=O)OC2.Cl
InChIInChI=1S/C7H11NO2.ClH/c9-7-6-1-2-8-3-5(6)4-10-7;/h5-6,8H,1-4H2;1H
InChIKeyJWBWKUZMEYLOOF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: 3a,4,5,6,7,7a-Hexahydro-3H-furo[3,4-c]pyridin-1-one Hydrochloride (CAS 2416236-34-3) – Baseline Characteristics and Comparator Identification


3a,4,5,6,7,7a-Hexahydro-3H-furo[3,4-c]pyridin-1-one hydrochloride (also designated octahydrofuro[3,4-c]pyridin-1-one hydrochloride) is a fully saturated bicyclic lactam featuring a fused furo[3,4-c]pyridine core [1]. This scaffold is a reduced analog of the aromatic furo[3,4-c]pyridin-1(3H)-one system, a known ligand for the benzodiazepine binding site of the GABA receptor . The compound's high fraction of sp³-hybridized carbons (Fsp³ = 0.857) confers substantial three-dimensional character compared to its planar, unsaturated counterparts [1].

Why Generic Substitution of 3a,4,5,6,7,7a-Hexahydro-3H-furo[3,4-c]pyridin-1-one Hydrochloride Is Unreliable


Within the furo[3,4-c]pyridine chemical space, the degree of ring saturation and the identity of the salt form fundamentally alter key molecular properties. Directly interchanging the target hydrochloride salt with the unsaturated parent (CAS 4741-42-8), the 7-hydroxy analog (CAS 1416440-45-3), or the free base can lead to divergent solubility, stability, conformational preferences, and biological target engagement [1][2]. The absence of quantitative head-to-head comparative pharmacological data for these exact analogs means that procurement decisions must be guided by the limited available physicochemical evidence and the specific requirements of the experimental system.

Quantitative Evidence Guide: Key Differentiation Dimensions for 3a,4,5,6,7,7a-Hexahydro-3H-furo[3,4-c]pyridin-1-one Hydrochloride


Physicochemical Differentiation: LogP and Lipophilicity vs. Unsaturated Parent

The target compound exhibits a lower computed LogP (-0.49) compared to the unsaturated parent furo[3,4-c]pyridin-1(3H)-one (LogP = 0.3, XLogP3), indicating greater hydrophilicity [1][2]. This difference is attributable to the fully saturated ring system and the presence of the hydrochloride salt, which can enhance aqueous solubility. Such a shift in lipophilicity is critical for applications where low LogP is required, such as fragment-based screening against polar binding sites or when minimizing non-specific binding.

Physicochemical Profiling Drug Design Fragment-Based Screening

Conformational Rigidity: sp³ Carbon Fraction (Fsp³) vs. Aromatic Analog

The target compound possesses an Fsp³ value of 0.857, indicating a highly saturated, three-dimensional structure [1]. The aromatic comparator furo[3,4-c]pyridin-1(3H)-one is essentially planar with an Fsp³ near zero. This dramatic increase in saturation is a key driver of scaffold diversity, as higher Fsp³ has been correlated with improved clinical success rates and reduced off-target promiscuity in medicinal chemistry campaigns. This represents a class-level inference supported by well-established drug design principles.

Conformational Analysis Medicinal Chemistry Scaffold Diversity

Antifungal Activity Differentiation: Spirooxindole Octahydrofuro[3,4-c]pyridine vs. Tetrahydrofuran Derivatives

While direct data for the target compound is absent, class-level evidence demonstrates the functional superiority of the octahydrofuro[3,4-c]pyridine scaffold. Spirooxindole derivatives bearing this core showed higher growth inhibition against the phytopathogenic fungi Valsa mali and Fusarium graminearum compared to analogous spirooxindole tetrahydrofuran derivatives [1]. A representative octahydrofuro[3,4-c]pyridine compound achieved an IC50 of 3.31 μg/mL against F. graminearum, matching the potency of the positive control cycloheximide (IC50 = 3.3 μg/mL) [1]. This demonstrates that the octahydrofuro[3,4-c]pyridine core can be a critical determinant of bioactivity in antifungal contexts.

Antifungal Agents Phytopathogenic Fungi Structure-Activity Relationship

Hydrogen Bond Donor Count and Solubility vs. 7-Hydroxy Analog

The target hydrochloride salt possesses a simpler hydrogen bond donor/acceptor profile (1 HBD, 2 HBA) compared to the 7-hydroxyhexahydrofuro[3,4-c]pyridin-3(1H)-one analog, which has additional hydroxyl functionality increasing both HBD and HBA counts and significantly lowering LogP to -1.66 [1][2]. The hydrochloride salt form also imparts different solid-state properties, such as likely improved crystallinity and dissolution rate, which are crucial for reproducible handling and formulation in a laboratory setting.

Solubility Hydrogen Bonding Salt Form Selection

Optimal Application Scenarios for 3a,4,5,6,7,7a-Hexahydro-3H-furo[3,4-c]pyridin-1-one Hydrochloride Based on Quantitative Evidence


Fragment-Based Drug Discovery Requiring Low Lipophilicity

With a LogP of -0.49 and high Fsp³ (0.857), this compound is an ideal candidate for fragment libraries targeting polar binding sites, where aqueous solubility and three-dimensionality are prioritized over flat, hydrophobic scaffolds [Section 3, Evidence 1 & 2, REFS-1].

Synthesis of Antifungal Lead Compounds

The octahydrofuro[3,4-c]pyridine core is validated by class-level antifungal activity data showing potent inhibition of Fusarium graminearum (IC50 = 3.31 μg/mL, comparable to cycloheximide) [Section 3, Evidence 3, REFS-1]. The target compound can serve as a direct intermediate for constructing spirooxindole or other antifungal derivatives.

Aqueous-Based Chemical Biology Assays

The hydrochloride salt form and favorable hydrophilic profile (LogP -0.49) make this compound more suitable for direct dissolution in aqueous buffers compared to the unsaturated parent (LogP 0.3) [Section 3, Evidence 1, REFS-1][2]. This reduces the need for organic co-solvents like DMSO in certain assay formats.

Scaffold-Hopping for Intellectual Property Generation

The fully saturated bicyclic core (Fsp³ 0.857) is structurally distinct from the ubiquitous aromatic furopyridine scaffold, providing a novel starting point for patenting new chemical series in medicinal chemistry programs [Section 3, Evidence 2, REFS-1].

Quote Request

Request a Quote for 3a,4,5,6,7,7a-Hexahydro-3H-furo[3,4-c]pyridin-1-one;hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.